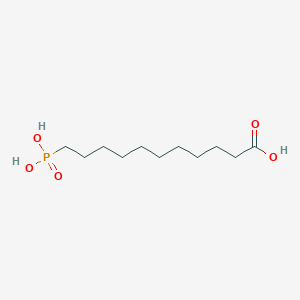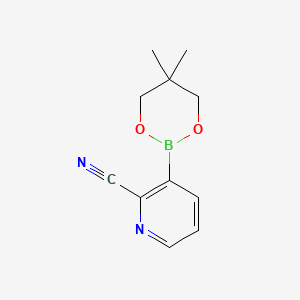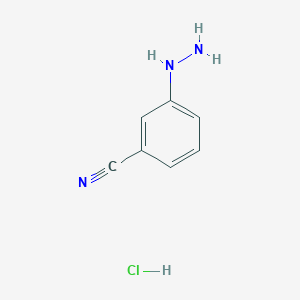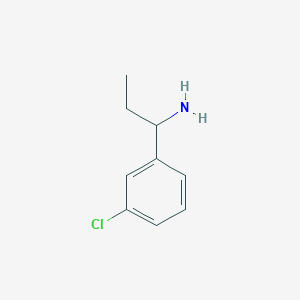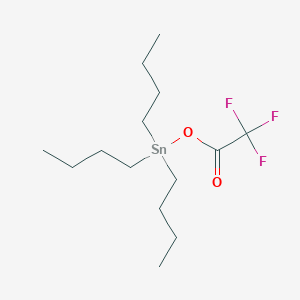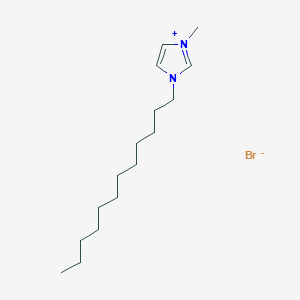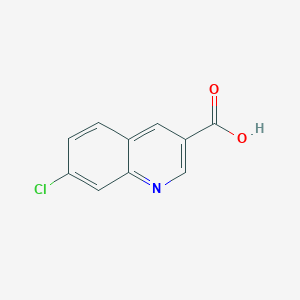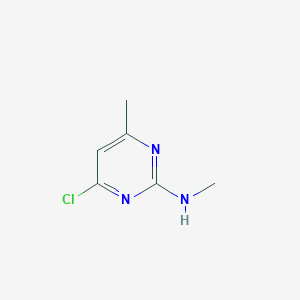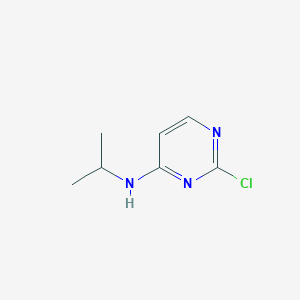
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” are complex and depend on the conditions and reactants used. As mentioned, it can be synthesized from 2,4-Dichloro-5-methylpyrimidine . More research would be needed to provide a comprehensive analysis of all possible chemical reactions.Physical And Chemical Properties Analysis
The molecular weight of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” is 171.63 g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data to determine.Applications De Recherche Scientifique
Anticancer Applications
2-Chloro-pyrimidin-4-yl-isopropyl-amine: is a key building block in the synthesis of pyrimidine derivatives, which are known for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific pathways such as tyrosine kinases . The chloro and amino groups on the pyrimidine ring offer points of functionalization, allowing for the creation of novel compounds with potential use in cancer therapy.
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is also associated with antimicrobial and antifungal activities. Derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine can be synthesized to create new drugs that combat resistant strains of bacteria and fungi, addressing a growing concern in public health .
Cardiovascular Therapeutics
Pyrimidine derivatives have been explored for their cardiovascular benefits, including antihypertensive effects. By modifying the 2-Chloro-pyrimidin-4-yl-isopropyl-amine core, researchers can develop new compounds that may act as cardiovascular agents, potentially offering new treatments for heart-related conditions .
Antidiabetic Agents
The structural versatility of pyrimidine allows for the development of antidiabetic agents. Compounds derived from 2-Chloro-pyrimidin-4-yl-isopropyl-amine could be used to synthesize DPP-IV inhibitors, which play a role in managing blood sugar levels in diabetic patients .
Neuroprotective Agents
Research has indicated that pyrimidine derivatives can have neuroprotective effects. By leveraging the 2-Chloro-pyrimidin-4-yl-isopropyl-amine molecule, scientists can create compounds that protect nerve cells from damage, which is crucial in diseases like glaucoma and Alzheimer’s .
Anti-Inflammatory and Analgesic Properties
The pyrimidine ring system, including derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine , has been associated with anti-inflammatory and analgesic activities. These compounds can be used to develop new medications that relieve pain and reduce inflammation in various conditions .
Antiparasitic and Antimalarial Applications
Pyrimidine-based compounds have shown promise in the treatment of parasitic infections, including malaria. By functionalizing 2-Chloro-pyrimidin-4-yl-isopropyl-amine , it’s possible to synthesize drugs that target parasitic organisms, offering hope for combating these global health challenges .
Agricultural Chemicals
In the agricultural sector, pyrimidine derivatives are used as fungicides and pesticides. The 2-Chloro-pyrimidin-4-yl-isopropyl-amine structure can be modified to enhance the efficacy of these chemicals, providing better crop protection and yield .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-N-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFNDXISRKPGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604641 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71406-72-9 | |
| Record name | 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

